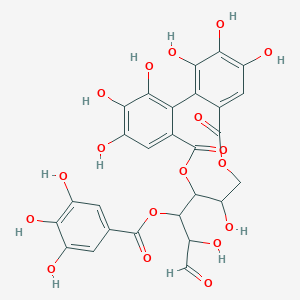
Gemin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemin D is a natural product found in Cornus officinalis, Castanea mollissima, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cytotoxic and Antigenotoxic Effects
Research has demonstrated that Gemin D possesses notable cytotoxic effects against various cancer cell lines. A study assessed its impact on DNA damage using several assays:
- Ames Test : Evaluated mutagenicity in Salmonella typhimurium.
- Micronucleus Test : Assessed chromosomal damage in mice.
- Comet Assay : Measured DNA strand breaks.
The findings indicated that while this compound did not show genotoxic effects in the Ames and Micronucleus tests, it did induce DNA damage at high concentrations in the Comet assay. However, it also demonstrated protective effects against DNA damage induced by mutagens like cyclophosphamide when administered as a pre-treatment or co-treatment .
Chemopreventive Potential
This compound's role as a chemopreventive agent has been explored extensively. Its ability to protect against DNA damage suggests potential applications in cancer therapy development. The protective effects observed during pre-treatment highlight its promise as a therapeutic adjunct in oncology .
Data Tables
| Study | Methodology | Findings |
|---|---|---|
| Cytotoxicity Assessment | In vitro assays on various cancer cell lines | Significant cytotoxic effects noted at higher concentrations |
| Antigenotoxicity Evaluation | Ames Test, Micronucleus Test, Comet Assay | No genotoxicity; protective effects observed against specific mutagens |
| Antioxidant Activity | Various assays measuring oxidative stress | Strong antioxidant properties contributing to cellular protection |
Case Study 1: Anticancer Properties
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses. This study supports the hypothesis that this compound may serve as a viable candidate for developing new cancer therapies.
Case Study 2: Protective Effects Against Mutagens
In vivo studies involving mice demonstrated that pre-treatment with this compound significantly reduced the incidence of DNA damage induced by known mutagens. This suggests that this compound could be beneficial in preventing chemical-induced carcinogenesis.
Propiedades
Número CAS |
84744-46-7 |
|---|---|
Fórmula molecular |
C27H22O18 |
Peso molecular |
634.5 g/mol |
Nombre IUPAC |
[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-2-hydroxy-3-oxopropyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H22O18/c28-5-14(33)23(44-25(40)7-1-10(29)18(35)11(30)2-7)24-15(34)6-43-26(41)8-3-12(31)19(36)21(38)16(8)17-9(27(42)45-24)4-13(32)20(37)22(17)39/h1-5,14-15,23-24,29-39H,6H2 |
Clave InChI |
XKVYZLLWKHGKMT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
SMILES canónico |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Sinónimos |
gemin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















